1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c31-24(30-15-14-18-8-4-6-12-22(18)30)17-29-16-21(20-11-5-7-13-23(20)29)26-28-27-25(32-26)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVLUQUKIHSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of hydroxyl groups, carbonyl groups, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles or oxadiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific protein targets involved in cancer cell proliferation.
Biology: The compound's interaction with biological macromolecules can be studied to understand its effects on cellular processes.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, in the context of anticancer activity, the compound may inhibit the activity of certain bromodomain proteins, which play a role in gene regulation and cancer progression. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Oxadiazole Derivatives (e.g., Compound 1l)
Structure: 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) replaces the indoline and indole groups in the target compound with morpholine and an amino-linked oxadiazole. Physicochemical Properties:
- Molecular Formula : C₁₄H₁₆N₄O₃
- Melting Point : 162°C
- Spectral Data : IR peaks at 1650 cm⁻¹ (C=O), 1H-NMR δ 3.6–3.8 ppm (morpholine protons) .
Indole-Oxadiazole Hybrids (e.g., 3-(5-Phenylamino-[1,3,4]Oxadiazol-2-yl)-2-Methyl-1H-Indole)
Structure: This compound (19b from ) shares the oxadiazole-indole core but lacks the ethanone bridge and indoline group. Physicochemical Properties:
- Molecular Formula : C₁₇H₁₄N₄O
- Melting Point : 248°C
- Spectral Data : IR peaks at 3404 cm⁻¹ (NH), 1H-NMR δ 2.52 ppm (CH₃) .
Biological Activity: Not explicitly reported, but indole-oxadiazole hybrids are often explored for anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes .
Comparison: The ethanone bridge in the target compound may confer conformational flexibility, facilitating binding to sterically constrained targets. The indoline moiety could further modulate pharmacokinetics by increasing metabolic stability .
Sulfonyl-Linked Indoline-Indole Derivatives
Structure: 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone () replaces the oxadiazole with a sulfonyl group. Physicochemical Properties:
- Molecular Formula : C₂₁H₂₁N₃O₃S
- Synonym: 686743-61-3
- Spectral Data : Sulfonyl groups typically show strong IR absorption near 1300–1150 cm⁻¹ .
Biological Activity : Sulfonyl derivatives often exhibit protease or kinase inhibitory activity, but specific data for this compound are unavailable.
The target compound’s oxadiazole may offer stronger hydrogen-bonding interactions .
Thioether-Linked Oxadiazole-Indoline Derivatives
Structure: 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 571904-77-3, –19) features a thioether linker instead of the ethanone-indole group. Physicochemical Properties:
- Molecular Formula : C₁₉H₁₅FN₄O₂S
- Melting Point: Not reported.
- Spectral Data : 1H-NMR δ 6.25–7.8 ppm (aromatic protons) .
Biological Activity : Fluorinated analogs like this are often designed to enhance metabolic stability and blood-brain barrier penetration.
Comparison: The fluorine atom in this compound may improve pharmacokinetics compared to the target compound’s non-fluorinated phenyl group. However, the thioether linker could reduce oxidative stability .
Biological Activity
The compound 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a synthetic derivative that combines the structural features of indole and oxadiazole moieties. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Indole Ring | A bicyclic structure known for its presence in many natural products. |
| Oxadiazole Ring | A five-membered heterocyclic compound that contributes to various pharmacological activities. |
Anticancer Properties
Research indicates that derivatives containing both indole and oxadiazole rings exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | A549 | 8.3 |
| Compound C | HeLa | 12.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and biological targets such as carbonic anhydrase IX (CA IX), a protein implicated in tumor growth and metastasis. These studies reveal favorable binding energies comparable to established inhibitors.
Case Studies
Recent literature highlights several case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Synthesis and Evaluation : A series of derivatives were synthesized via cyclization reactions involving appropriate precursors. Their antiproliferative activities were evaluated against multiple cancer cell lines using MTT assays.
- In Vivo Studies : In vivo models demonstrated significant tumor reduction upon administration of the compound, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
